molecular formula C15H20N2O4 B1400190 3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 1353878-11-1

3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B1400190
CAS No.: 1353878-11-1
M. Wt: 292.33 g/mol
InChI Key: IGUPZHNAAXMRJJ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C15H20N2O4 and its molecular weight is 292.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Supramolecular Arrangements

The compound 3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is involved in studies related to supramolecular arrangements. For instance, research by Graus et al. (2010) discusses the relationship between molecular and crystal structures of similar diazaspiro compounds, emphasizing the role of substituents in supramolecular arrangements (Graus et al., 2010).

Synthesis of Sulfur-Containing Heterocycles

Reddy et al. (2001) conducted research on the synthesis of sulfur-containing heterocycles involving similar diazaspiro compounds. Their work contributes to the development of new compounds with potential applications in various fields (Reddy et al., 2001).

Synthesis of Diazaspiro Derivatives

Farag et al. (2008) reported the synthesis of various diazaspiro derivatives, including molecular mechanics energy minimization techniques for these compounds. This research aids in understanding the structural parameters and potential applications of such compounds (Farag et al., 2008).

Synthesis and Antimicrobial Evaluation

Kumar et al. (2010) synthesized novel enantiomerically pure spiroisoxazolidines, including a compound structurally related to this compound, and evaluated their antimicrobial activities (Kumar et al., 2010).

Electrochemical Reduction Study

A study by Zhou et al. (2010) investigated the electrochemical reduction of similar diazaspiro compounds, providing insights into their electrochemical properties and potential applications in various fields (Zhou et al., 2010).

Biochemical Analysis

Biochemical Properties

3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit the activity of receptor interaction protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . This inhibition is crucial for studying inflammatory diseases and developing potential therapeutic agents. Additionally, the compound’s interaction with DNA suggests its potential use in studying DNA-binding proteins and their regulatory mechanisms .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in necroptosis . By inhibiting RIPK1, the compound can prevent the activation of necroptosis, thereby protecting cells from programmed lytic cell death. This property makes it a valuable tool for studying cell survival mechanisms and developing anti-inflammatory therapies. Furthermore, its interaction with DNA can affect gene expression, potentially leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of RIPK1 involves binding to the kinase domain, thereby blocking its activity and preventing the downstream signaling events that lead to necroptosis . Additionally, its ability to intercalate with DNA suggests a mechanism of action that involves altering the structure and function of DNA, which can impact gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, allowing for extended observation periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit RIPK1 and prevent necroptosis without causing significant toxicity . At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with RIPK1 suggests its involvement in pathways related to cell death and inflammation . Additionally, its potential to intercalate with DNA indicates a role in pathways that regulate gene expression and cellular responses to stress . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s ability to intercalate with DNA suggests that it can be transported to the nucleus, where it can exert its effects on gene expression . Additionally, its interaction with RIPK1 indicates that it can be distributed to cellular compartments involved in necroptosis signaling

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound’s ability to bind to DNA suggests that it localizes to the nucleus, where it can influence gene expression and cellular responses . Additionally, its interaction with RIPK1 indicates that it may also localize to the cytoplasm and other cellular compartments involved in necroptosis signaling . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-19-12-4-3-11(9-13(12)20-2)17-10-15(21-14(17)18)5-7-16-8-6-15/h3-4,9,16H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUPZHNAAXMRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC3(CCNCC3)OC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001178814
Record name 1-Oxa-3,8-diazaspiro[4.5]decan-2-one, 3-(3,4-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353878-11-1
Record name 1-Oxa-3,8-diazaspiro[4.5]decan-2-one, 3-(3,4-dimethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353878-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-3,8-diazaspiro[4.5]decan-2-one, 3-(3,4-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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